Dopac

Beschreibung

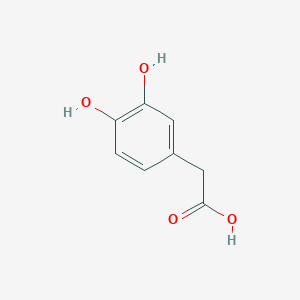

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3,9-10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFZDZCDUFSOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074430 | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000082 [mmHg] | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-32-9, 60696-39-1 | |

| Record name | DOPAC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 60696-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEX5N0R4N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | 2-(3,4-Dihydroxyphenyl)Acetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxybenzeneacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Catabolic Pathways of 3,4 Dihydroxyphenylacetic Acid

Endogenous Biosynthesis Routes

Endogenously, DOPAC is primarily known as a key metabolite of the neurotransmitter dopamine (B1211576). wikipedia.orghmdb.ca This production is a fundamental aspect of normal dopaminergic function and turnover in the brain and other tissues. portlandpress.comnih.gov

The primary endogenous pathway for the formation of 3,4-Dihydroxyphenylacetic acid is the catabolism of dopamine. wikipedia.orgtaylorandfrancis.com In dopaminergic neurons, cytoplasmic dopamine that is not stored in synaptic vesicles is subject to degradation. portlandpress.commdpi.com This metabolic process leads to the formation of this compound, which is then typically transported out of the neuron. mdpi.com The concentration of this compound is often measured alongside dopamine to assess the rate of dopamine turnover in various regions of the central nervous system. hmdb.cataylorandfrancis.com

The conversion of dopamine to this compound is a two-step enzymatic process. mdpi.com

Monoamine Oxidase (MAO): The process begins with the oxidative deamination of dopamine, a reaction catalyzed by the enzyme monoamine oxidase (MAO), which is located on the outer mitochondrial membrane. mdpi.comnih.gov This reaction converts dopamine into an unstable and reactive intermediate, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). nih.govnih.govjneuropsychiatry.org Both MAO-A and MAO-B isoforms can be involved in this process. mdpi.comnih.gov

Aldehyde Dehydrogenase (ALDH): The highly reactive DOPAL is then quickly detoxified through oxidation into this compound. nih.govnih.gov This reaction is primarily catalyzed by aldehyde dehydrogenase (ALDH) enzymes, with the mitochondrial enzyme ALDH2 playing a particularly crucial role in this conversion. hmdb.canih.govmdpi.com This rapid oxidation of DOPAL to the more stable this compound is essential for preventing the accumulation of the toxic aldehyde intermediate. mdpi.comnih.gov

| Enzyme | Substrate | Product | Cellular Location | Role |

|---|---|---|---|---|

| Monoamine Oxidase (MAO) | Dopamine | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | Outer Mitochondrial Membrane | Catalyzes the initial oxidative deamination of dopamine. mdpi.comnih.gov |

| Aldehyde Dehydrogenase (ALDH2) | 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | 3,4-Dihydroxyphenylacetic acid (this compound) | Mitochondria | Catalyzes the oxidation of the toxic intermediate DOPAL to the more stable this compound. hmdb.canih.gov |

Exogenous and Microbial Biotransformation Pathways

Beyond its role as a neurotransmitter metabolite, this compound is also a product of the microbial breakdown of various dietary and environmental compounds.

Many dietary flavonoids, such as quercetin (B1663063) and its glycosides, are poorly absorbed in the small intestine and thus travel to the colon. mdpi.comscientificliterature.org In the colon, they are subjected to extensive metabolism by the resident gut microbiota. scientificliterature.orgnih.gov Several species of intestinal bacteria can cleave the ring structure of flavonoids, leading to the formation of smaller phenolic acids. nih.govtandfonline.com Specifically, the microbial degradation of quercetin has been shown to yield 3,4-dihydroxyphenylacetic acid as a major metabolite. mdpi.comscientificliterature.orgfoodandnutritionresearch.netfoodandnutritionresearch.net Studies have identified bacteria such as Clostridium perfringens, Bacteroides fragilis, and Eubacterium ramulus as being capable of carrying out this transformation. nih.govfoodandnutritionresearch.netfoodandnutritionresearch.net This microbial pathway is a significant source of circulating this compound and other phenolic acids derived from dietary polyphenols. scientificliterature.orgresearchgate.net

Certain microorganisms can synthesize this compound through the hydroxylation of other phenylacetic acids. A common precursor is 4-hydroxyphenylacetic acid (p-HPA). cdnsciencepub.comomicsonline.org Bacteria such as Pseudomonas putida and Acinetobacter species possess enzymes that can hydroxylate 4-hydroxyphenylacetic acid at the C3 position to produce 3,4-dihydroxyphenylacetic acid. nih.govnih.govasm.orgnih.gov The enzyme responsible for this conversion in P. putida has been identified as 4-hydroxyphenylacetic acid-3-hydroxylase, a flavoprotein monooxygenase that requires NADH. oup.com Aerobic biotransformation using whole-cell cultures of Arthrobacter protophormiae has also been used to synthesize this compound from 4-hydroxyphenylacetic acid. wikipedia.org

For many soil and gut bacteria, this compound is not an end product but a central intermediate in the catabolism of various aromatic compounds, including dopamine, tyramine (B21549), and 4-hydroxyphenylacetic acid. nih.govnih.govasm.org In organisms like Pseudomonas putida and Acinetobacter, this compound is funneled into a specific degradation pathway. nih.govasm.orgnih.gov

The catabolic sequence generally involves the following steps:

Ring Fission: The aromatic ring of this compound is cleaved by a dioxygenase enzyme. nih.govasm.org In Acinetobacter and P. putida, this is typically achieved by 3,4-dihydroxyphenylacetate 2,3-dioxygenase, an extradiol dioxygenase, which incorporates molecular oxygen to break the ring. asm.orgresearchgate.net

Formation of a Semialdehyde: This ring cleavage results in the formation of a linear, unsaturated semialdehyde intermediate, such as 5-carboxymethyl-2-hydroxymuconic semialdehyde. cdnsciencepub.comnih.gov

Further Degradation: This intermediate undergoes a series of further enzymatic reactions, including dehydrogenation, decarboxylation, hydration, and aldol (B89426) fission. nih.govasm.org

Entry into Central Metabolism: The ultimate products of this pathway are common metabolic intermediates like pyruvate (B1213749) and succinate (B1194679) (or succinic semialdehyde), which can then enter the Krebs cycle to be used for energy and biomass. nih.govasm.orgnih.gov

In Pseudomonas putida U, the genes for the degradation of dopamine and tyramine are organized into a complex "3,4HPA catabolon," where this compound (3,4HPA) serves as the central intermediate that connects the initial conversion of the amines to the final ring-cleavage pathway. nih.gov

| Pathway | Microorganism(s) | Substrate(s) | Product/Intermediate | Key Finding |

|---|---|---|---|---|

| Flavonoid Degradation | Clostridium perfringens, Bacteroides fragilis, Eubacterium ramulus | Quercetin | 3,4-Dihydroxyphenylacetic acid | Human gut microbiota degrade dietary flavonoids into this compound. nih.govfoodandnutritionresearch.netfoodandnutritionresearch.net |

| Phenylacetic Acid Biotransformation | Pseudomonas putida, Acinetobacter sp., Arthrobacter protophormiae | 4-Hydroxyphenylacetic acid | 3,4-Dihydroxyphenylacetic acid | Microbial hydroxylation of related phenylacetic acids produces this compound. wikipedia.orgnih.govasm.org |

| Aromatic Catabolism | Pseudomonas putida, Acinetobacter sp. | 3,4-Dihydroxyphenylacetic acid | Pyruvate, Succinate | This compound is a central intermediate that is broken down via ring-fission to enter central metabolism. nih.govasm.orgnih.gov |

Genetic and Enzymatic Regulation of this compound Metabolism

The metabolic pathways governing the synthesis and degradation of 3,4-Dihydroxyphenylacetic acid (this compound) are tightly controlled at both the genetic and enzymatic levels. This regulation ensures the appropriate balance of this critical dopamine metabolite. Key enzymes in this process, primarily monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), are subject to complex regulatory mechanisms that influence their expression and activity, thereby directly impacting this compound concentrations. Furthermore, advancements in biotechnology have enabled the manipulation of these pathways through genetic engineering for targeted this compound biosynthesis.

Gene Expression and Regulation of MAO and COMT

The expression of the genes encoding MAO and COMT is a critical control point in dopamine metabolism. Various factors, including transcription factors, hormones, and cellular signaling molecules, modulate the transcription of MAOA and COMT genes.

The MAOA gene's expression is regulated by several transcription factors, including Sp1, GATA2, and TBP, through a cAMP-dependent mechanism. wikipedia.org Additionally, transcription factors such as Egr-1 and c-Jun have been shown to influence the expression of MAO genes. nih.gov In certain cell types, interleukin-13 (IL-13) stimulation upregulates MAOA gene expression and activity, a process mediated by transcription factors like STAT1, STAT3, STAT6, EGR1, and CREB. nih.gov The repressor protein R1 has been identified as an inhibitor of MAO-A, and its overexpression can decrease MAO-A activity. pnas.org Furthermore, microRNAs, small non-coding RNAs, can also regulate MAO-A levels by either directly targeting its mRNA or by modulating the expression of its regulatory factors like SIRT1. frontiersin.org

Similarly, the expression of the COMT gene is dynamically regulated. nih.govresearchgate.net For instance, morphine has been observed to down-regulate COMT mRNA expression, while epinephrine (B1671497) can up-regulate it. sav.sk The regulation of COMT can also be influenced by epigenetic factors, such as the methylation of CpG sites in its promoter region. frontiersin.org In the context of cancer, microRNA-195 has been shown to regulate COMT expression in prostate cancer cells. plos.org Exposure to certain substances can also alter the expression of these genes. For example, ketamine has been shown to down-regulate both MAO and COMT gene expression in zebrafish embryos. researchgate.net Conversely, exposure to the herbicide simazine (B1681756) was found to increase the mRNA expression of both MAO and COMT in rats. spandidos-publications.com

Table 1: Factors Regulating the Gene Expression of MAO and COMT

| Gene | Regulator | Effect on Expression | Cell/Organism Context | Reference |

|---|---|---|---|---|

| MAOA | SP1, GATA2, TBP | Upregulation | General (cAMP-dependent) | wikipedia.org |

| MAOA | Egr-1, c-Jun | Regulation | General | nih.gov |

| MAOA | IL-13 (via STATs, EGR1, CREB) | Upregulation | Human monocytes, A549 cells | nih.gov |

| MAOA | R1 (Repressor 1) | Inhibition | SK-N-BE(2)-C cells | pnas.org |

| MAOA | microRNAs (e.g., miR-132, miR-142) | Regulation | Brain cells | frontiersin.org |

| MAOA | Ketamine | Downregulation | Zebrafish embryos | researchgate.net |

| MAOA | Simazine | Upregulation (mRNA) | Rats (midbrain) | spandidos-publications.com |

| COMT | Morphine | Downregulation | Human cell lines | sav.sk |

| COMT | Epinephrine | Upregulation | Human cell lines | sav.sk |

| COMT | CpG methylation | Regulation | Human (general) | frontiersin.org |

| COMT | miR-195 | Downregulation | Prostate cancer cells | plos.org |

| COMT | Ketamine | Downregulation | Zebrafish embryos | researchgate.net |

| COMT | Simazine | Upregulation (mRNA) | Rats (midbrain) | spandidos-publications.com |

Impact of Enzyme Activities (e.g., MAO-A Activity, ALDH2 Inhibition) on this compound Levels

The activity of enzymes involved in dopamine metabolism directly dictates the levels of this compound. Inhibition or enhancement of these enzymes can lead to significant shifts in the concentration of this metabolite.

Monoamine oxidase A (MAO-A) is the primary enzyme responsible for the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), the immediate precursor of this compound. Consequently, inhibition of MAO-A leads to a decrease in this compound levels. Studies using selective MAO-A inhibitors like clorgyline have demonstrated a significant reduction in this compound concentrations in both plasma and brain tissue. nih.govnih.gov Similarly, non-selective MAO inhibitors such as nialamide (B1662786) also decrease this compound levels. nih.gov In contrast, selective inhibition of MAO-B with drugs like deprenyl (B1670267) generally does not significantly affect basal this compound levels, indicating that MAO-A is the predominant enzyme for this conversion in many tissues. nih.govnih.gov However, chronic administration of MAO-B inhibitors has been shown to increase dopamine release, which can indirectly affect its metabolites. nih.govfrontiersin.org

Aldehyde dehydrogenase (ALDH), particularly the ALDH2 isoform, is responsible for the oxidation of DOPAL to this compound. mdpi.com Inhibition of ALDH2 activity results in a buildup of the reactive intermediate DOPAL and a corresponding decrease in this compound formation. nih.govnih.gov Environmental toxins and their metabolites, such as the fungicide benomyl, have been shown to be potent inhibitors of ALDH, leading to reduced this compound levels. acs.org Similarly, products of lipid peroxidation like 4-hydroxynonenal (B163490) (4HNE) and malondialdehyde (MDA) can inhibit cellular ALDH enzymes, causing a concentration-dependent decrease in the formation of this compound. nih.gov

Table 2: Effect of Enzyme Inhibition on this compound Levels

| Enzyme Target | Inhibitor | Effect on this compound Levels | System Studied | Reference |

|---|---|---|---|---|

| MAO-A | Clorgyline | Decrease | Rat plasma and striatum | nih.govnih.gov |

| MAO-A | Nialamide | Decrease | Rat plasma and striatum | nih.gov |

| MAO-A | RS-8359 | Decrease | Rat brain regions | semanticscholar.org |

| MAO-B | Deprenyl (acute) | No significant effect | Rat plasma and striatum | nih.govnih.gov |

| ALDH2 | Benomyl | Decrease | Mouse striatum, various cell lines | acs.org |

| ALDH | 4-Hydroxynonenal (4HNE) | Decrease | PC6-3 cells | nih.gov |

| ALDH | Malondialdehyde (MDA) | Decrease | PC6-3 cells | nih.gov |

| ALDH2 | CVT-10216 | No significant effect (alone) | Rat brain microdialysates | acs.org |

Genetic Engineering Approaches for this compound Biosynthesis

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a promising strategy for the sustainable production of this compound and its precursors like L-DOPA. These approaches involve the rational design and implementation of novel biosynthetic pathways.

A common strategy involves introducing and overexpressing key enzymes. The enzyme 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H), often encoded by the hpaBC genes, is crucial as it can hydroxylate 4-hydroxyphenylacetic acid (4-HPA) to produce this compound. nih.govgoogle.com By introducing the hpaBC genes into an E. coli strain engineered to overproduce 4-HPA, researchers have successfully achieved significant titers of this compound. nih.gov One study reported producing 1856 ± 67 mg/L of this compound in shake flask cultures using such an engineered strain. nih.gov

To further enhance production, metabolic engineering strategies focus on increasing the flux towards the desired product. This can be achieved by deleting genes of competing pathways to conserve precursors. For example, disrupting the pykA and pykF genes, which encode pyruvate kinases, can conserve phosphoenolpyruvate (B93156) for the shikimate pathway, a key route for aromatic amino acid and, subsequently, 4-HPA biosynthesis. nih.gov Similarly, deleting the transcriptional regulator tyrR can increase the production of L-tyrosine, a precursor to L-DOPA and dopamine. researchgate.net

More complex strategies involve creating multi-enzyme cascades in a single host. One-pot bioconversion systems have been developed in E. coli to produce this compound from lignin-related compounds like p-coumaric acid. acs.orgbohrium.com These systems utilize a series of engineered enzymatic steps, including decarboxylation, epoxidation, isomerization, oxidation, and hydroxylation, to efficiently convert the starting material into this compound, achieving high yields and productivity. acs.org These genetic engineering approaches provide a powerful toolkit for the customized and high-yield biosynthesis of this compound. nih.govplos.org

**Table 3: Genetic Engineering Strategies for this compound Biosynthesis in *E. coli***

| Genetic Modification | Target/Enzyme | Rationale | Resulting Product | Reference |

|---|---|---|---|---|

| Overexpression | HpaBC (4-hydroxyphenylacetate 3-hydroxylase) | Conversion of 4-HPA to this compound | This compound | nih.gov |

| Gene Deletion | pykA, pykF (pyruvate kinases) | Conserve phosphoenolpyruvate for shikimate pathway | Increased 4-HPA, precursor to this compound | nih.gov |

| Gene Deletion | tyrR (tyrosine repressor) | Increase L-tyrosine production | L-DOPA (precursor to this compound) | researchgate.net |

| Multi-enzyme Cascade | Decarboxylation, epoxidation, isomerization, oxidation, hydroxylation | One-pot conversion of p-coumaric acid to this compound | This compound | acs.orgbohrium.com |

| Overexpression | HpaBC in L-tyrosine overproducing strain | Conversion of L-tyrosine derived intermediates | L-DOPA (precursor to this compound) | researchgate.net |

Biological and Physiological Roles of 3,4 Dihydroxyphenylacetic Acid

Role in Neurotransmission and Neuromodulation

3,4-Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine (B1211576), produced through the action of the enzyme monoamine oxidase (MAO). wikipedia.orgdm6health.com Its concentration and activity in the brain provide a window into the complex workings of the dopaminergic system.

Marker of Dopamine Turnover and Presynaptic Dopamine Levels

The measurement of this compound, often in conjunction with dopamine and another metabolite, homovanillic acid (HVA), is a crucial tool for assessing the activity of dopaminergic neurons. A significant portion of this compound is formed from dopamine within the neuron, without the dopamine ever being released into the synaptic cleft. healthmatters.io This suggests that this compound levels are more closely associated with presynaptic dopamine levels and the amount of dopamine synthesized and stored in the presynaptic neuron. healthmatters.io In contrast, dopamine and HVA levels are more indicative of the rate of neuronal signaling and dopamine release. healthmatters.io Therefore, the ratio of this compound to dopamine is often used as an index of dopamine turnover. mdpi.com

The process of dopamine metabolism to this compound occurs within the cytoplasm of neurons. healthmatters.io Dopamine is first converted to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) by MAO, and DOPAL is then rapidly metabolized to this compound by aldehyde dehydrogenase (AD). healthmatters.ionih.gov Because both MAO and AD are primarily located inside neurons, this compound levels are directly dependent on the amount of cytoplasmic dopamine. healthmatters.io

Influence on Dopaminergic Neuron Activity

Alterations in the activity of dopaminergic neurons are reflected in corresponding changes in this compound concentrations. nih.gov For instance, activation of tuberohypophysial dopamine neurons through electrical stimulation leads to an increase in both the rate of dopamine synthesis and the concentration of this compound in the intermediate and neural lobes of the posterior pituitary gland. nih.gov Conversely, the administration of a dopamine agonist, which would decrease neuronal activity, results in a decrease in this compound concentrations in the intermediate lobe. nih.gov These findings underscore the utility of this compound as a reliable indicator of dynamic changes in dopamine metabolism and, by extension, dopaminergic neuronal activity. nih.gov

Modulation of Alpha-Synuclein (B15492655) Aggregation and Fibrillation

Alpha-synuclein is a protein abundant in presynaptic neurons and is a major component of Lewy bodies, the protein aggregates that are a hallmark of Parkinson's disease. nih.govnih.gov Research has shown that this compound can modulate the aggregation of alpha-synuclein. Specifically, this compound has been found to inhibit the formation of alpha-synuclein fibrils. nih.govmdpi.com This inhibitory effect is concentration-dependent and can occur at physiologically relevant concentrations. nih.gov

The mechanism of this inhibition appears to involve the non-covalent binding of this compound to the alpha-synuclein monomer, which stabilizes the protein and induces the formation of smaller, non-fibrillar oligomers such as dimers and trimers. nih.govmdpi.com Interestingly, the presence of alpha-synuclein can accelerate the spontaneous oxidation of this compound, and it is the oxidized form of this compound (the quinone) that is primarily responsible for the inhibition of fibrillation. nih.gov While this compound helps prevent the formation of large fibrils, it may also alter the interaction of alpha-synuclein and its aggregates with cell membranes. nih.govmdpi.com

Table 1: Effect of this compound on Alpha-Synuclein Fibrillation

| This compound Concentration | Effect on Alpha-Synuclein Fibrillation |

| Substoichiometric | Inhibits fibrillation through non-covalent binding to the monomer. nih.gov |

| Micromolar | Significantly inhibits fibrillation in a concentration-dependent manner. nih.gov |

| 1:1.2 (α-Syn:this compound) | Complete inhibition of fibril formation has been observed. mdpi.com |

Correlation with Neurotransmitter Release (e.g., Norepinephrine (B1679862), Acetylcholine (B1216132), GABA)

While this compound is a direct metabolite of dopamine, its levels can also be influenced by the activity of other neurotransmitter systems that modulate dopaminergic neurons. For example, presynaptic H3 histamine (B1213489) receptors can regulate the release of various neurotransmitters, including dopamine, norepinephrine (NE), acetylcholine (ACh), and gamma-aminobutyric acid (GABA). taylorandfrancis.com Activation of these heteroreceptors can lead to an inhibition of the release of these neurotransmitters. taylorandfrancis.com Consequently, drugs that act on these receptors could indirectly affect dopamine turnover and, therefore, this compound levels. However, direct studies detailing a consistent correlation between this compound levels and the release of norepinephrine, acetylcholine, and GABA are not extensively documented in the provided search results. It is known that in striatal slices, the release of dopamine and this compound can be stimulated, and this release mechanism appears to differ from that of amino acid transmitters like GABA and glutamate. nih.gov

Involvement in Stress Response and Neurological Function

Changes in this compound Levels under Stress Conditions

Exposure to stressful stimuli can lead to significant changes in dopamine metabolism, which are reflected in altered this compound levels. High levels of this compound can be an indicator of increased dopamine breakdown, which may be associated with stress and anxiety. healthmatters.iohealthmatters.io This increased turnover can lead to the production of free radicals and oxidative stress, which can impact neurotransmitter pathways. healthmatters.iohealthmatters.io

Studies in animal models have demonstrated that various stressors can increase extracellular this compound levels in the prefrontal cortex. nih.gov For instance, exposure to an unfamiliar environment, mild tail pinch, loud noise, or immobilization has been shown to elevate cortical this compound levels in hypoemotional rats. nih.gov Similarly, forced locomotion also leads to a dramatic increase in this compound in the same rat line. nih.gov Interestingly, the magnitude of this increase in response to stress appears to be linked to the animal's emotional reactivity, with hypoemotional rats showing a more pronounced increase in cortical dopamine metabolism compared to hyperemotional rats. nih.gov This suggests that the stress-induced increase in this compound may be related to cognitive processes involved in coping with the stressor rather than the emotional response itself. nih.gov In humans, chronic exposure to psychosocial stressors has been associated with reduced striatal dopamine synthesis capacity. elifesciences.org

Table 2: Impact of Stressors on this compound Levels in the Prefrontal Cortex of Hypoemotional Rats

| Stressful Stimulus | Duration | Effect on Extracellular this compound Levels |

| Unfamiliar Environment | 30 min | Increase nih.gov |

| Mild Tail Pinch | 10 min | Increase nih.gov |

| High-Intensity Loud Noise | 30 min | Increase nih.gov |

| Immobilization | 20 min | Increase nih.gov |

| Forced Locomotion (Rotarod) | 40 min | Dramatic Increase nih.gov |

Association with Oxidative Stress and Free Radical Production

3,4-Dihydroxyphenylacetic acid (this compound), a primary metabolite of dopamine, is intricately linked with cellular oxidative stress and the generation of free radicals. The process of dopamine metabolism to this compound, catalyzed by monoamine oxidase (MAO), itself produces hydrogen peroxide (H₂O₂), a well-known reactive oxygen species (ROS). This inherent production of ROS contributes to the oxidative environment within dopaminergic neurons.

The chemical structure of this compound, featuring a catechol group, makes it susceptible to oxidation, which can lead to the formation of highly reactive quinones and semiquinone radicals. These reactive species can contribute to cellular damage by modifying and cross-linking proteins. The oxidation of this compound can be accelerated in the presence of certain proteins, such as α-synuclein, which is implicated in Parkinson's disease. While this compound itself can exhibit antioxidant properties, its oxidation products are key contributors to oxidative stress.

The environment within dopaminergic neurons is particularly vulnerable to oxidative stress due to the high metabolic rate and the presence of easily oxidizable molecules like dopamine and its metabolites. The auto-oxidation of dopamine and the enzymatic conversion to this compound are significant sources of ROS, which, if not adequately neutralized by the cell's antioxidant defense systems, can lead to cellular damage and contribute to neurodegenerative processes.

Neuroprotective Effects of this compound

Paradoxically, alongside its association with oxidative stress, this compound has demonstrated neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease. A significant aspect of this neuroprotection lies in its interaction with α-synuclein, a protein that aggregates to form Lewy bodies, a pathological hallmark of Parkinson's disease.

Research has shown that this compound can inhibit the fibrillation of α-synuclein. It achieves this by binding non-covalently to the monomeric form of α-synuclein, stabilizing it and preventing its aggregation into toxic fibrils. Even at substoichiometric concentrations, this compound has been observed to significantly delay and reduce the formation of these fibrils. The oxidized form of this compound, the quinone, appears to be primarily responsible for this inhibitory effect.

This interaction suggests a complex role for this compound in the cellular environment. While its oxidation can contribute to oxidative stress, this same process may also be a key part of a protective mechanism against the formation of pathological protein aggregates. The ability of this compound to modulate α-synuclein aggregation highlights a potential therapeutic avenue for neurodegenerative disorders.

Metabolic and Systemic Functions

Role as a Phenolic Acid and its Antioxidant Activity

3,4-Dihydroxyphenylacetic acid is classified as a phenolic acid, a class of compounds known for their antioxidant properties. phenol-explorer.eu Its catechol structure, with two adjacent hydroxyl groups on the phenyl ring, is a key determinant of its potent free radical scavenging activity. researchgate.net this compound has been shown to effectively scavenge various free radicals, thereby protecting cells from oxidative damage. researchgate.netnih.gov

The table below summarizes findings from a study comparing the antioxidant activity of this compound and Caffeic Acid in inhibiting the consumption of α-tocopherol (α-TOH) in rat plasma oxidized by AAPH and MeO-AMVN.

| Compound | Concentration (µM) | Oxidizing Agent | Inhibition of α-TOH Consumption |

| This compound | 50 | AAPH | Dose-dependent suppression |

| Caffeic Acid | 50 | AAPH | More effective than this compound |

| This compound | 50 | MeO-AMVN | Dose-dependent suppression |

| Caffeic Acid | 50 | MeO-AMVN | More effective than this compound |

Data sourced from in vitro studies on rat plasma oxidation. nih.gov

Anti-inflammatory Properties

Beyond its antioxidant activity, 3,4-Dihydroxyphenylacetic acid possesses significant anti-inflammatory properties. Research indicates that this compound can modulate the inflammatory response by reducing the secretion of pro-inflammatory cytokines. researchgate.net Cytokines are signaling molecules that play a crucial role in orchestrating the inflammatory process.

In a study investigating the effects of this compound in a mouse model of type 2 diabetes, it was found to decrease the levels of pro-inflammatory markers such as lipopolysaccharide (LPS) and interleukin-6 (IL-6). nih.gov Concurrently, it increased the level of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov This modulation of the cytokine profile suggests that this compound can help to resolve inflammation and restore tissue homeostasis. The anti-inflammatory effects of this compound are likely linked to its antioxidant properties, as oxidative stress is a known trigger for inflammatory pathways.

The following table details the effects of this compound on key inflammatory and anti-inflammatory cytokines in a mouse model.

| Cytokine | Effect of this compound Administration |

| Lipopolysaccharide (LPS) | Decreased |

| Interleukin-6 (IL-6) | Decreased |

| Interleukin-10 (IL-10) | Increased |

Findings are based on a study in type 2 diabetes mice. nih.gov

Influence on Gut Barrier Function

Emerging research has highlighted the role of 3,4-Dihydroxyphenylacetic acid in maintaining and improving gut barrier function. The intestinal barrier is a critical interface that prevents the passage of harmful substances from the gut lumen into the bloodstream. A compromised gut barrier is associated with various inflammatory and metabolic diseases.

A study in a mouse model of type 2 diabetes demonstrated that this compound could ameliorate gut barrier dysfunction. nih.gov This was achieved by enhancing the expression of tight junction proteins. nih.gov Tight junctions are essential for maintaining the integrity of the epithelial layer in the gut. By strengthening these junctions, this compound helps to reduce intestinal permeability, thereby limiting the translocation of inflammatory molecules like LPS into the circulation. The study also suggested that this compound exerts this effect by inhibiting the MAPK-MLCK signaling pathway, which is involved in the regulation of tight junctions. nih.gov

Impact on Glucose Homeostasis and Insulin (B600854) Resistance

3,4-Dihydroxyphenylacetic acid has shown promising effects on glucose metabolism and insulin sensitivity. In a study on mice with type 2 diabetes induced by a high-fat diet, administration of this compound led to an alleviation of hyperglycemia and a decrease in insulin resistance. nih.gov This suggests that this compound can improve the body's ability to regulate blood sugar levels.

Furthermore, this compound has been found to protect pancreatic β-cells, the cells responsible for producing insulin, from dysfunction induced by high cholesterol. uchile.cl It helps to prevent apoptosis (cell death) and mitochondrial dysfunction in these cells, which are key factors in the development of diabetes. uchile.cl The protective effects of this compound on pancreatic β-cells are partly attributed to its ability to mitigate oxidative stress. uchile.cl

The table below summarizes the key findings on the impact of this compound on glucose homeostasis and insulin resistance from a study in a mouse model.

| Parameter | Effect of this compound Administration |

| Blood Glucose | Alleviated Hyperglycemia |

| Insulin Resistance | Decreased |

| Pancreatic β-cell function | Protected against dysfunction |

Data derived from a study on high-fat diet-induced diabetic mice. nih.gov

Antiproliferative Effects in Cancer Cell Lines

3,4-Dihydroxyphenylacetic acid (this compound) has demonstrated notable antiproliferative and pro-apoptotic activity in various cancer cell lines. Research has highlighted its potential to impede the growth and proliferation of malignant cells, particularly in colon and gastric cancers.

Studies have shown that this compound can exert a remarkable antiproliferative effect on colon cancer cells, such as the Caco-2 cell line researchgate.net. The compound's mechanism of action involves the arrest of the cell cycle, a critical process that governs cell division and proliferation. Specifically, in colon cancer cells, this compound has been observed to arrest the cell cycle in the S phase researchgate.net. The S phase is the period of DNA synthesis, and halting the cycle at this stage prevents the cell from replicating its genetic material, thereby inhibiting cell division.

Beyond its effects on colon cancer, this compound has also been reported to have an apoptotic effect on human gastric carcinoma cells researchgate.net. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. By inducing apoptosis, this compound can contribute to the reduction of tumor cell populations.

The table below summarizes the observed antiproliferative effects of 3,4-Dihydroxyphenylacetic acid on specific cancer cell lines as reported in scientific literature.

| Cell Line | Cancer Type | Effect | Mechanism |

| Caco-2 | Colon Cancer | Antiproliferative | Cell cycle arrest at S phase researchgate.net |

| HT-29 | Colon Cancer | Cell cycle arrest | S phase arrest researchgate.net |

| N/A | Human Gastric Carcinoma | Apoptotic | Induction of programmed cell death researchgate.net |

Modulation of Protein Glycation

3,4-Dihydroxyphenylacetic acid plays a significant role in the modulation of protein glycation, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, or nucleic acids mdpi.comcreative-proteomics.com. This process leads to the formation of early-stage Amadori products, which can undergo further irreversible reactions to form a heterogeneous group of compounds known as Advanced Glycation End products (AGEs) mdpi.comresearchgate.net. The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications and aging nih.govresearchgate.net.

This compound has been identified as an inhibitor of AGE formation. In vitro studies using bovine serum albumin (BSA) and high glucose concentrations have demonstrated that this compound can inhibit the formation of fluorescent AGEs and the specific non-fluorescent AGE, Nε-(carboxymethyl)lysine (CML) nih.govunimore.it.

The mechanism behind this inhibition involves a metal-catalyzed oxidative process where this compound binds to lysine (B10760008) residues on the protein nih.govunimore.it. Lysine is a primary target for glycation, and by binding to it, this compound effectively shields the amino acid from reacting with reducing sugars, thereby preventing the initial steps of the glycation cascade and the subsequent formation of Amadori compounds and AGEs nih.gov.

The inhibitory potency of this compound against the formation of different glycation products has been quantified through IC50 values, which represent the concentration of the compound required to inhibit 50% of the process.

| Glycation Product | Model System | IC50 Value of this compound (µmol/L) |

| Fluorescent AGEs | BSA-Glucose | 155.4 ± 1.1 nih.govunimore.it |

| Nε-(carboxymethyl)lysine (CML) | BSA-Glucose | 751.2 ± 1.0 nih.govunimore.it |

Analytical Methodologies for 3,4 Dihydroxyphenylacetic Acid Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of DOPAC from complex biological samples. Its ability to resolve analytes with similar chemical structures makes it an indispensable tool in neurochemical research.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD)

High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is a widely employed and highly sensitive method for the determination of this compound and other catecholamine metabolites. nih.gov This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of electrochemical detection for electroactive compounds like this compound.

The principle of HPLC-ECD involves the separation of this compound from other components in a sample via a reversed-phase HPLC column. The mobile phase, typically an aqueous buffer with an organic modifier, carries the sample through the column where analytes are separated based on their affinity for the stationary phase. Following separation, the eluent passes through an electrochemical detector containing a working electrode set at a specific potential. When an electroactive compound like this compound comes into contact with the electrode surface, it undergoes oxidation, generating an electrical current that is proportional to its concentration.

A common application of this method is the measurement of this compound in human plasma and brain tissue. nih.govnih.gov For instance, a reversed-phase HPLC assay can be operated isocratically using a mobile phase of aqueous 0.03 M KH2PO4 buffer containing 0.15 mM EDTA in methanol (B129727) (8.75:1.25), with a final pH of 4.0. nih.gov The flow rate is typically set around 1.5 mL/min, with the electrochemical detector potential at approximately +450 mV. nih.gov This method has demonstrated a minimum detection limit of less than 1 pg for this compound, with linearity in the range of 1-100 ng/mL. nih.gov The high precision of HPLC-ECD makes it particularly suitable for analyzing samples obtained through intracerebral microdialysis, allowing for the direct analysis of neurotransmitters and their metabolites without complex derivatization. nih.gov

| Parameter | Value | Reference |

| Technique | HPLC with Electrochemical Detection (ECD) | nih.govnih.govnih.gov |

| Sample Matrix | Human Plasma, Brain Tissue, Microdialysate | nih.govnih.govnih.gov |

| Mobile Phase Example | 0.03 M KH2PO4, 0.15 mM EDTA in Methanol (8.75:1.25), pH 4.0 | nih.gov |

| Flow Rate Example | 1.5 mL/min | nih.gov |

| Detection Potential | +450 mV | nih.gov |

| Detection Limit | < 1 pg | nih.gov |

| Linear Range | 1-100 ng/mL | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. This method requires the derivatization of the non-volatile this compound to increase its volatility and thermal stability, making it suitable for GC analysis.

The general procedure involves the extraction of this compound from the biological sample, followed by a chemical derivatization step. Common derivatizing agents include pentafluoropropionic anhydride (B1165640) and hexafluoroisopropanol, or trimethylsilyl (B98337) (TMS) ethers of methyl or ethyl esters. oup.comnih.gov The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase lining the column. The separated compounds are then detected, often by a mass spectrometer, which provides both quantification and structural information.

A GC-MS-SIM (Selected Ion Monitoring) method has been described for the simultaneous determination of this compound and other acid metabolites in biological samples. oup.com This approach utilizes a common selected ion for all the acids, for example, m/e 179 for the TMS ethers of their methyl or ethyl esters. oup.com The separation can be performed isothermally on columns such as 3% OV-225 on Gas Chrom Q. oup.com This technique has been successfully applied to determine this compound levels in human urine and plasma. oup.com In rat striatal tissue, a gas-liquid chromatography method with electron capture detection found steady-state levels of this compound to be 0.90 μg/gm ± 0.21 S.D. mssm.edu

| Parameter | Value | Reference |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.comnih.gov |

| Derivatization | TMS ethers of methyl/ethyl esters, Pentafluoropropionic anhydride | oup.comnih.gov |

| Column Example | 3% OV-225 on Gas Chrom Q, 3% JXR | oup.commssm.edu |

| Detection | Mass Spectrometry (Selected Ion Monitoring), Electron Capture | oup.commssm.edu |

| Application | Human urine, plasma, rat striatal tissue | oup.comnih.govmssm.edu |

Ultra High-Performance Liquid Chromatography (UHPLC)

Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher operating pressures.

For the analysis of this compound and other neurotransmitter metabolites, UHPLC is often coupled with sensitive detection methods like electrochemical or fluorescence detection. A notable application is a single-step method for the rapid diagnosis of dopamine (B1211576) and serotonin (B10506) metabolic disorders from cerebrospinal fluid (CSF). nih.gov This UHPLC method, coupled to sequential electrochemical and fluorescence detections, can measure monoamine neurotransmitter metabolites, including this compound, in less than 10 minutes. nih.gov The separation is typically achieved on a column such as an ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) with a mobile phase delivered at a flow rate of around 0.4 mL/min. nih.gov This rapid and efficient method requires only a small sample volume (50 μL) and minimal sample preparation (a single filtration step), making it highly suitable for clinical applications. nih.gov

| Parameter | Value | Reference |

| Technique | Ultra High-Performance Liquid Chromatography (UHPLC) | nih.gov |

| Coupled Detection | Sequential Electrochemical and Fluorescence Detection | nih.gov |

| Sample Matrix | Cerebrospinal Fluid (CSF) | nih.gov |

| Column Example | ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm) | nih.gov |

| Run Time | < 10 minutes | nih.gov |

| Sample Preparation | Single filtration step | nih.gov |

Spectroscopic and Electrochemical Methods

Beyond chromatography, several spectroscopic and electrochemical methods have been developed for the direct analysis of this compound, offering alternative or complementary approaches for its quantification.

Fluorometric Assays

Fluorometric assays provide a sensitive means of detecting this compound. These methods are based on the principle that this compound, or a derivative of it, can be made to fluoresce, and the intensity of the fluorescence is proportional to its concentration.

One established method involves the concentration of this compound from urine on alumina, followed by separation using paper electrophoresis. oup.com After separation, fluorophores are developed by condensation with ethylenediamine (B42938). The fluorescent bands are then eluted and measured fluorometrically. oup.com Another approach involves a semi-automatic fluorometric assay technique. sigmaaldrich.com More recently, HPLC with fluorescence detection has been established for the simultaneous determination of this compound and homovanillic acid (HVA). nih.gov This method utilizes a column-switching system for on-line extraction, followed by coulometric oxidation and a fluorogenic reaction with ethylenediamine before fluorescence detection. nih.gov The detection limits for this HPLC-fluorescence method were reported to be 50 fmol/injection for this compound. nih.gov

| Parameter | Value | Reference |

| Technique | Fluorometric Assay | oup.comsigmaaldrich.comnih.gov |

| Principle | Measurement of fluorescence intensity of this compound or its derivative | oup.com |

| Methodology | Paper electrophoresis followed by fluorophore development, HPLC with fluorescence detection | oup.comnih.gov |

| Fluorogenic Reagent | Ethylenediamine | oup.comnih.gov |

| Detection Limit (HPLC-Fluorescence) | 50 fmol/injection | nih.gov |

Voltammetric Studies and Electrochemical Oxidation

Voltammetric studies focus on the electrochemical behavior of this compound, providing insights into its oxidation mechanism and forming the basis for direct electrochemical sensing. The electro-oxidation of this compound is a key process that allows for its detection using electrochemical methods.

Cyclic voltammetry studies have shown that the electro-oxidation of this compound involves the transfer of two electrons and two protons in solutions with a pH below 8.0, and a transfer of two electrons and one proton in solutions with a pH above 8.0. researchgate.net This process follows an E(r)C(i) mechanism. researchgate.net The standard redox potential for the two-proton-two-electron process has been determined to be 0.585 V versus a saturated calomel (B162337) electrode (SCE). researchgate.net

This understanding of this compound's electrochemical properties has led to the development of novel electrochemical sensors. For example, a sensor utilizing single-walled carbon nanotubes as an electronic transducer and a synthetic cyclophane as a recognition element has been demonstrated for the selective sensing of this compound through a non-oxidative mechanism. nih.govrsc.org Fast-scan cyclic voltammetry (FSCV) at carbon fiber microelectrodes is another technique used to study the electrochemical behavior of this compound, often in comparison to dopamine and other interferents like ascorbic acid. nih.gov These studies are crucial for developing selective methods for real-time monitoring of this compound in biological systems.

| Parameter | Value | Reference |

| Technique | Voltammetric Studies, Electrochemical Oxidation | researchgate.netnih.gov |

| Mechanism (pH < 8.0) | Two-electron, two-proton transfer (E(r)C(i) mechanism) | researchgate.net |

| Standard Redox Potential (E⁰') | 0.585 V vs. SCE (two-proton-two-electron process) | researchgate.net |

| Sensing Platforms | Carbon nanotubes, Carbon fiber microelectrodes | nih.govrsc.orgnih.gov |

| Application | Development of selective electrochemical sensors, real-time monitoring | nih.govrsc.orgnih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a powerful analytical technique used for the sensitive determination of 3,4-Dihydroxyphenylacetic acid (this compound) in various biological samples, particularly in brain tissue homogenates and microdialysates. sci-hub.boxacs.org When coupled with liquid chromatography (LC), LC-MS/MS provides a robust method for the simultaneous quantification of this compound along with dopamine, serotonin, and their respective metabolites. nih.gov

In this technique, this compound is first ionized, typically using electrospray ionization (ESI) in positive mode. The resulting protonated molecule [M+H]⁺ is then selected in the first mass analyzer. This precursor ion is subjected to collision-induced dissociation, causing it to fragment into smaller, characteristic product ions. These product ions are then detected in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification of this compound, even in complex matrices. sci-hub.box

For this compound (molar mass: 168.15 g·mol⁻¹), the protonated precursor ion is observed at a mass-to-charge ratio (m/z) of 169. nist.govwikipedia.org A common fragmentation pathway involves the loss of the carboxylic acid group (a loss of 45 Da), leading to a prominent product ion. libretexts.org The specific transitions monitored are crucial for the accuracy of the method.

| Parameter | Value | Description |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | A soft ionization technique suitable for polar molecules like this compound. |

| Precursor Ion [M+H]⁺ (m/z) | 169 | The mass-to-charge ratio of the protonated this compound molecule. |

| Primary Fragmentation | Loss of -COOH group | Cleavage of the carboxylic acid moiety is a characteristic fragmentation. libretexts.org |

The use of LC-MS/MS has demonstrated good accuracy and precision, with regression coefficients greater than 0.999 and reproducibility values typically below 13%, making it a reliable tool for investigating neurotransmitter changes in various physiological and pathological contexts. nih.gov

Fourier-Transform Infrared (FT-IR) and Raman (FT-Raman) Spectroscopy

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide detailed information about the molecular structure and functional groups of 3,4-Dihydroxyphenylacetic acid. surfacesciencewestern.commdpi.com Both techniques measure the vibrations of molecules, but they are based on different physical principles—IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com Consequently, they provide complementary information.

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The broad band in the higher wavenumber region is attributed to the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl groups. The C=O stretching of the carboxylic acid group gives rise to a strong absorption band. Vibrations associated with the aromatic ring, such as C=C stretching and C-H bending, are also clearly identifiable. researchgate.net

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. surfacesciencewestern.com Therefore, the C=C stretching vibrations of the aromatic ring in this compound are typically strong in the Raman spectrum. The spatial resolution of Raman microscopy can be as fine as 1 micron, allowing for detailed analysis of sample heterogeneity. surfacesciencewestern.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretching (Phenolic & Carboxylic) | ~3400-3000 | FT-IR |

| Aromatic C-H Stretching | ~3100-3000 | FT-IR, FT-Raman |

| C=O Stretching (Carboxylic Acid) | ~1750-1680 | FT-IR |

| Aromatic C=C Stretching | ~1620-1450 | FT-IR, FT-Raman |

Note: The exact positions of the peaks can be influenced by factors such as the physical state of the sample (solid or solution) and intermolecular interactions like hydrogen bonding.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For 3,4-Dihydroxyphenylacetic acid, the presence of the catechol ring, an aromatic system with hydroxyl substituents, gives rise to characteristic absorption bands in the UV region. This technique is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for the detection and quantification of this compound. mdpi.com

The UV-Vis spectrum of this compound is influenced by the electronic transitions within the molecule, primarily π → π* transitions associated with the aromatic ring. The position and intensity of the absorption maxima (λmax) can be affected by the solvent and the pH of the medium, which can alter the ionization state of the phenolic hydroxyl and carboxylic acid groups. sielc.com For instance, in an acidic mobile phase (pH ≤ 3), 3,4-dihydroxybenzoic acid, a structurally similar compound, shows absorption maxima at approximately 206 nm, 218 nm, and 294 nm. sielc.com For HPLC analysis, detection is often set at a wavelength corresponding to one of these absorption maxima to ensure optimal sensitivity. mdpi.com

| Compound | Absorption Maxima (λmax) | Conditions |

|---|---|---|

| 3,4-Dihydroxybenzoic Acid | 206 nm, 218 nm, 294 nm | Acidic mobile phase (pH ≤ 3) sielc.com |

| Paclitaxel (for HPLC comparison) | 227 nm | Acetonitrile/Water mobile phase mdpi.com |

Advanced Research Techniques

Microdialysis for in vivo Brain Level Measurement

Microdialysis is a minimally invasive sampling technique used to measure the concentrations of endogenous and exogenous substances in the extracellular fluid of living tissues, most notably the brain. nih.gov This technique is invaluable for studying the real-time dynamics of neurotransmitters and their metabolites, including 3,4-Dihydroxyphenylacetic acid, in freely moving animals. nih.govnih.gov

The method involves implanting a small, semipermeable dialysis probe into a specific brain region, such as the striatum. nih.gov The probe is continuously perfused with a physiological solution (perfusate). Small molecules present in the extracellular fluid, like this compound, diffuse across the membrane into the perfusate down their concentration gradient. The resulting sample, known as the dialysate, is collected at regular intervals and analyzed, often by HPLC coupled with a sensitive detector or by LC-MS/MS. acs.orgnih.gov

This technique allows researchers to monitor basal levels of this compound and to observe dynamic changes in response to pharmacological treatments or behavioral stimuli. nih.gov For example, studies have used microdialysis to track the effects of drugs like amphetamine on the metabolism of dopamine to this compound over several days. nih.gov The ability to measure both this compound and its precursor, 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPALD), in brain dialysate can provide distinct insights into the activity of enzymes like monoamine oxidase and aldehyde dehydrogenase. nih.gov

Molecularly Imprinted Polymers (MIPs) for Separation and Analysis

Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule, in this case, 3,4-Dihydroxyphenylacetic acid. nih.govijirset.com These "plastic antibodies" are created by polymerizing functional and cross-linking monomers in the presence of the template molecule (this compound). After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the target analyte. ijirset.com

This high selectivity makes MIPs excellent sorbents for solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE). unipv.it They can be used to selectively isolate and pre-concentrate this compound from complex biological matrices like plasma, urine, or tissue extracts, removing interfering substances and improving the accuracy of subsequent analysis by chromatographic methods. nih.gov

MIPs can also be integrated with magnetic nanoparticles to create magnetic molecularly imprinted polymers (MMIPs). mdpi.commdpi.com This approach combines the selectivity of MIPs with the convenience of magnetic separation, allowing for rapid and efficient extraction of the target analyte from a sample solution using an external magnetic field. mdpi.com The versatility of MIP synthesis allows for the creation of various formats, including core-shell structures and composites with materials like graphene oxide, to enhance surface area and binding capacity. mdpi.com

Density Functional Theory (DFT) Calculations for Structural Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It has become a powerful tool for predicting the geometry, vibrational frequencies, and other molecular properties of compounds like 3,4-Dihydroxyphenylacetic acid. als-journal.comresearchgate.net

In DFT calculations, the ground-state geometry of the molecule is optimized to find its most stable conformation. nih.gov This optimized structure provides theoretical bond lengths and angles that can be compared with experimental data. Following optimization, frequency calculations can be performed to predict the theoretical infrared and Raman spectra. als-journal.com These calculated spectra are often scaled to account for systematic errors and can be used to aid in the assignment of experimental vibrational bands. researchgate.net

Furthermore, DFT can be used to calculate various electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com These frontier molecular orbitals are crucial for understanding the chemical reactivity of the molecule. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov The combination of theoretical DFT calculations with experimental spectroscopic data provides a comprehensive understanding of the structural and electronic properties of 3,4-Dihydroxyphenylacetic acid. rsc.org

Stable Isotope Labeling for Metabolic Research of 3,4-Dihydroxyphenylacetic Acid

Stable isotope labeling is a powerful technique used in metabolic research to trace the fate of molecules within a biological system. This methodology involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the structure of a compound of interest, in this case, 3,4-Dihydroxyphenylacetic acid (this compound). The labeled compound is chemically identical to its natural counterpart but has a slightly higher mass due to the presence of the heavier isotope. This mass difference allows researchers to distinguish the labeled compound and its metabolites from the endogenous pool using analytical techniques like mass spectrometry. The use of stable isotopes provides a non-radioactive and safe method to study the pharmacokinetics and metabolic pathways of this compound in vivo.

Detailed Research Findings

A notable clinical study investigated the pharmacokinetics and metabolism of a deuterated precursor to dopamine, L-3,4-dihydroxyphenylalanine (L-DOPA), which is subsequently metabolized to deuterated this compound. In this research, healthy subjects were administered a single oral dose of deuterated L-DOPA (known as SD-1077) in combination with carbidopa. The study aimed to understand how deuteration affects the metabolic breakdown of dopamine and its metabolites, including this compound. nih.govnih.gov

The findings revealed that the systemic exposure to this compound was slightly lower following the administration of the deuterated precursor compared to the non-deuterated L-DOPA. nih.gov This observation is supported by a decreased ratio of this compound to dopamine (DA), suggesting a slower breakdown of deuterated dopamine by the enzyme monoamine oxidase (MAO). nih.govnih.gov MAO is a key enzyme in the metabolic pathway that converts dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly oxidized to this compound. nih.govwikipedia.org

The study meticulously tracked the plasma concentrations and urinary excretion of both deuterated and non-deuterated forms of this compound over a 24-hour period. The results indicated that the mean half-life (t½) of this compound was comparable between the deuterated and non-deuterated groups. nih.gov However, the peak plasma concentration (Cmax) and the total exposure over time (AUC) for this compound were modestly reduced in the group that received the deuterated precursor. nih.gov

Data from Clinical Studies

The following tables present pharmacokinetic and urinary excretion data for this compound from the aforementioned clinical study, comparing the effects of a deuterated L-DOPA precursor (SD-1077) with standard L-DOPA.

| Parameter | SD-1077/CD (n=16) | L-DOPA/CD (n=16) | Geometric LSmeans Ratio (90% CI) |

|---|---|---|---|

| Cmax (ng/mL) | 41.8 (17.3) | 50.4 (17.4) | 0.83 (0.72, 0.95) |

| AUC0–t (ng·h/mL) | 85.0 (31.7) | 97.9 (35.1) | 0.87 (0.76, 0.99) |

| AUC0–inf (ng·h/mL) | 87.4 (32.3) | 98.8 (35.4) | 0.89 (0.78, 1.01) |

| t½ (h) | 0.94 (0.42) | 1.1 (0.41) | - |

Data are presented as mean (standard deviation). Cmax = Maximum plasma concentration; AUC0–t = Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0–inf = Area under the plasma concentration-time curve from time zero to infinity; t½ = Terminal half-life; CD = Carbidopa.

| Time Interval (h) | SD-1077/CD (n=16) | L-DOPA/CD (n=16) |

|---|---|---|

| 0–2 | 154 (80.7) | 170 (79.0) |

| 2–4 | 118 (52.2) | 144 (62.3) |

| 4–8 | 128 (54.5) | 158 (70.1) |

| 8–24 | 207 (86.1) | 242 (115) |

| Total (0-24) | 607 (233) | 713 (287) |

Data are presented as mean (standard deviation).

Analytical Methodologies

The quantification of deuterated and non-deuterated this compound in biological matrices such as plasma and urine is typically achieved using liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.gov This highly sensitive and specific technique allows for the separation of this compound from other metabolites, followed by its detection and quantification based on its mass-to-charge ratio.

In studies involving stable isotope labeling, the mass spectrometer is set up to monitor two different ion channels simultaneously for each analyte. One channel is tuned to the mass of the non-deuterated (endogenous) this compound, and the other is set to the mass of the deuterated this compound. This allows for the precise measurement of both forms of the compound in the same sample. The use of a deuterated internal standard for this compound is also a common practice to ensure the accuracy and precision of the quantification.

While specific multiple reaction monitoring (MRM) transitions for deuterated this compound are established in individual laboratories, a common approach involves selecting a precursor ion corresponding to the molecular weight of deuterated this compound and a specific product ion that is generated upon fragmentation. For example, for non-labeled this compound, a potential transition in positive ionization mode could be from a precursor ion of m/z 169 to a product ion. For a deuterated version of this compound, these m/z values would be shifted by the number of deuterium atoms incorporated.

Clinical and Pathophysiological Significance of 3,4 Dihydroxyphenylacetic Acid

Biomarker in Neurological and Psychiatric Disorders

Alterations in DOPAC concentrations have been consistently linked to conditions where dopamine (B1211576) dysregulation is a key feature. This has positioned this compound as a significant biomarker in the study and understanding of several neurological and psychiatric diseases.

Parkinson's disease (PD) is fundamentally characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain. This depletion of dopamine is directly mirrored by a reduction in its metabolites. Low concentrations of this compound in the cerebrospinal fluid are a well-established characteristic of Parkinson's disease, even in the early stages of the condition. nih.gov This finding is consistent with the profound depletion of dopamine in the nigrostriatal system. frontiersin.org

Research has demonstrated that measuring CSF this compound levels can be a sensitive method for identifying central dopamine deficiency. mdpi.com Studies have shown significantly lower baseline levels of this compound in the CSF of individuals with early-stage Parkinson's disease compared to healthy controls. nih.gov Furthermore, in individuals with multiple risk factors for PD, low initial levels of both DOPA (the precursor to dopamine) and this compound in the CSF have been found to predict the development of clinical Parkinson's disease during follow-up. nih.gov This suggests that this compound, in conjunction with other markers, could serve as a preclinical biomarker for identifying individuals at high risk of developing the disease. nih.gov